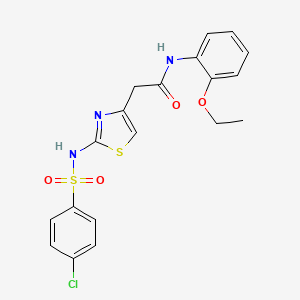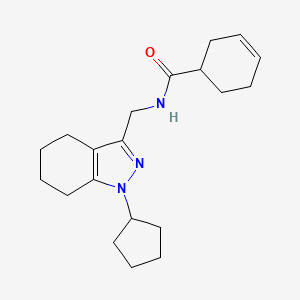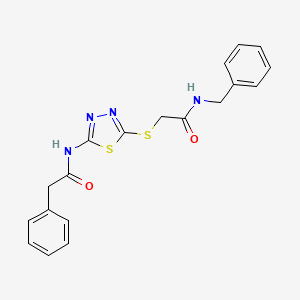![molecular formula C18H13FN4O3S B2916832 3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-34-6](/img/structure/B2916832.png)
3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thieno[3,4-c]pyrazole derivative and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Development of Fluorinated Compounds
- Fluorinated pyrazoles, including compounds similar to the specified chemical, are of considerable interest in medicinal chemistry as building blocks. These compounds are synthesized using strategies that involve monofluorination, demonstrating their importance in developing new chemically active molecules (Surmont et al., 2011).
- The synthesis of fluorine-18-labeled compounds, including derivatives of WAY 100635, highlights the role of fluorinated compounds in developing radiotracers for medical imaging. These compounds are useful in studying serotonin levels and 5-HT1A receptor distribution (Lang et al., 1999).
Fluorogenic Active-Site Titrants
- Fluorogenic compounds have been synthesized as active-site titrants for serine proteases. These compounds, like the specified chemical, are analogues of known active-site titrants and offer enhanced detectability due to their fluorescent properties, which can be useful in quantitatively assaying serine proteases (Livingston et al., 1981).
Applications in Herbicide Development
- Pyrazole derivatives, including fluorinated versions, have been developed as herbicides. These compounds demonstrate significant pre-emergent activity on weed species, indicating the potential agricultural applications of fluorinated pyrazoles (Clark, 1996).
Utility in PET Radiotracers
- The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the utility of fluorinated pyrazoles in developing PET radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Development of Novel Heterocycles
- Fluorinated benzamides and pyrazoles are key in synthesizing new heterocyclic compounds. These new compounds have potential applications in pharmaceuticals and as cytotoxic agents, indicating the role of such chemicals in developing new drugs (Hegazi et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to a class of molecules that often interact with various receptors and enzymes, influencing their activity .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its potential interaction with various targets. The downstream effects of these interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Pharmacokinetics
Similar compounds often exhibit good absorption and distribution profiles, undergo metabolism in the liver, and are excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets it interacts with and the biochemical pathways it affects. These effects can range from changes in cellular signaling and function to potential therapeutic effects .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets .
properties
IUPAC Name |
3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c19-12-3-1-2-11(8-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-4-6-14(7-5-13)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEKQACYDYMKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)

![3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2916755.png)
![3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B2916757.png)


![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)
![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)


![2-Oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2916772.png)